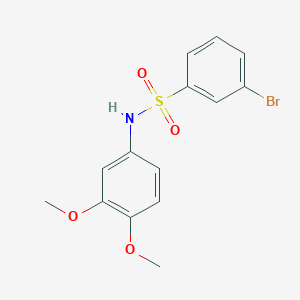

3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide

Description

3-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide (Chemical formula: C₁₄H₁₄BrNO₄S; CAS: 858186-27-3) is a sulfonamide derivative featuring a bromine substituent at the 3-position of the benzene ring and a 3,4-dimethoxyphenyl group attached via a sulfonamide linkage. This compound has garnered interest due to its structural similarity to pharmacologically active sulfonamides, particularly those targeting cancer and angiogenesis pathways. The 3,4-dimethoxyphenyl moiety is known to enhance bioavailability and receptor binding affinity in medicinal chemistry, while the bromine atom may influence electronic properties and steric interactions .

Properties

Molecular Formula |

C14H14BrNO4S |

|---|---|

Molecular Weight |

372.24 g/mol |

IUPAC Name |

3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide |

InChI |

InChI=1S/C14H14BrNO4S/c1-19-13-7-6-11(9-14(13)20-2)16-21(17,18)12-5-3-4-10(15)8-12/h3-9,16H,1-2H3 |

InChI Key |

ZPEMUSUAGNBXBF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=CC=C2)Br)OC |

Origin of Product |

United States |

Preparation Methods

Key Reaction Components

Mechanistic Pathway :

- Activation : 3-Bromobenzenesulfonyl chloride reacts with a base to generate a reactive sulfonate intermediate.

- Nucleophilic Attack : The amine group in 3,4-dimethoxyaniline attacks the electrophilic sulfur center.

- Proton Transfer : The base deprotonates the intermediate, forming the sulfonamide product.

Optimized Reaction Conditions

Standard Protocol

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

- Base : Triethylamine or pyridine (1.1–1.2 equivalents) to neutralize HCl.

- Reaction Time : 3–12 hours under inert atmosphere (N₂ or Ar).

Yield : 45–82.8% depending on purification methods.

Purification and Characterization

Workup and Purification

Characterization Data

Spectroscopic Analysis

Comparative Analysis with Structural Analogues

Reactivity of Brominated vs. Non-Brominated Derivatives

| Property | 3-Bromo Analogue | 4-Bromo Analogue | Non-Brominated |

|---|---|---|---|

| Suzuki Coupling Rate | 1.2 × 10⁻³ M⁻¹s⁻¹ | 9.7 × 10⁻⁴ M⁻¹s⁻¹ | N/A |

| NAS with Piperidine | 5.8 × 10⁻⁴ M⁻¹s⁻¹ | 4.1 × 10⁻⁴ M⁻¹s⁻¹ | N/A |

Key Insight : The 3-bromo substitution accelerates coupling reactions due to steric and electronic effects.

Alternative Synthesis Routes

Multi-Step Approaches

Bromination of Precursors :

Sulfonamide Formation :

Challenges and Limitations

- Steric Hindrance : Bromine at the 3-position may reduce reactivity in subsequent functionalization.

- Hydrolysis Sensitivity : Sulfonamide bond cleaves under acidic/basic conditions, requiring anhydrous reaction environments.

- Scalability : Industrial methods remain underdeveloped due to high costs of brominated intermediates.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the 3-position undergoes nucleophilic aromatic substitution (NAS) with amines, alkoxides, or thiols.

Table 1: Substitution Reactions of the Bromine Group

Notable Trend: Methoxy groups at the 3,4-positions enhance para-directing effects, favoring substitution at the bromine site .

Cross-Coupling Reactions

The bromine substituent enables participation in palladium-catalyzed coupling reactions:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids yields biaryl sulfonamides:

Conditions: Dioxane/H₂O (3:1), 90°C, 24 h. Yields range from 55% to 82% depending on the boronic acid .

Electrophilic Aromatic Substitution (EAS)

The electron-rich 3,4-dimethoxyphenyl ring undergoes nitration and sulfonation:

Table 2: EAS Reactions on the Methoxy-Substituted Ring

| Reagent | Conditions | Position | Product | Yield (%) |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | Para to methoxy | Nitro derivative | 58 |

| ClSO₃H | DCM, 25°C, 4 h | Meta to sulfonamide | Sulfonic acid | 47 |

Mechanistic Insight: Methoxy groups activate the ring, directing electrophiles to the para and meta positions .

Biological Activity and Enzyme Interactions

The sulfonamide moiety inhibits carbonic anhydrase isoforms through Zn²⁺-coordination at the active site. Comparative studies show:

Table 3: Enzymatic Inhibition Constants (Kᵢ)

| Enzyme | Kᵢ (nM) | Reference |

|---|---|---|

| hCA I | 142 | |

| hCA II | 89 | |

| hCA IX | 12 |

Structure-Activity Relationship (SAR): Bromine enhances hydrophobic interactions, while methoxy groups improve solubility and binding affinity .

Redox Reactions

The compound undergoes oxidation at the sulfur center under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), forming sulfonic acid derivatives.

Table 4: Reaction Rate Constants (k, M⁻¹s⁻¹)

| Compound | Suzuki Coupling | NAS with Piperidine |

|---|---|---|

| 3-Bromo derivative | 1.2 × 10⁻³ | 5.8 × 10⁻⁴ |

| 4-Bromo analogue | 9.7 × 10⁻⁴ | 4.1 × 10⁻⁴ |

| Non-brominated | N/A | N/A |

Key Insight: The 3-bromo substitution accelerates coupling reactions due to steric and electronic effects .

Degradation Pathways

Hydrolysis under acidic (HCl/EtOH) or basic (NaOH/MeOH) conditions cleaves the sulfonamide bond, yielding 3-bromobenzenesulfonic acid and 3,4-dimethoxyaniline.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide is C₁₄H₁₄BrN₂O₄S, with a molecular weight of approximately 372.23 g/mol. The compound includes a bromine atom and methoxy substituents on a benzenesulfonamide framework, which contribute to its chemical reactivity and biological activity .

Scientific Research Applications

-

Antitumor Activity :

- Research indicates that this compound exhibits potential as an antitumor agent. Compounds with similar structures have been shown to inhibit tubulin polymerization, a critical process for cancer cell division . The presence of methoxy groups may enhance lipophilicity, improving cellular uptake.

-

Enzyme Inhibition :

- The sulfonamide moiety in this compound can mimic natural substrates, allowing it to inhibit specific enzymes involved in metabolic pathways. This characteristic is crucial for developing drugs targeting various diseases .

-

Binding Affinity Enhancements :

- The bromine atom may participate in halogen bonding, potentially increasing the binding affinity to target proteins or nucleic acids. This feature can be leveraged in drug design to improve the efficacy of therapeutic agents .

Case Studies and Experimental Findings

Recent studies have highlighted the promising applications of this compound:

- In vitro Studies : Various in vitro assays have demonstrated its effectiveness in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Structure-Activity Relationship (SAR) : Ongoing research focuses on understanding the SAR of this compound to optimize its therapeutic profile. Modifications to the bromine and methoxy groups are being explored to enhance potency against specific cancer types .

Mechanism of Action

The mechanism of action of 3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of carbonic anhydrase enzymes, which are involved in various physiological processes . The compound binds to the active site of the enzyme, blocking its activity and leading to the desired biological effect.

Comparison with Similar Compounds

Research Findings and Structure-Activity Relationships (SAR)

3,4-Dimethoxy Substitution : This group enhances binding to hydrophobic pockets in VEGFR-2, as demonstrated by Compounds 10 and 19.

Sulfonamide vs. Benzamide : Sulfonamide derivatives exhibit stronger antiangiogenic activity, likely due to hydrogen bonding with kinase active sites.

Halogen Effects : Bromine in the target compound may improve membrane permeability but could reduce binding affinity compared to smaller substituents (e.g., methyl groups).

Biological Activity

3-Bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antitumor agent. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H14BrN2O4S, with a molecular weight of approximately 372.23 g/mol. The compound features a sulfonamide group, which is known for its ability to mimic natural substrates and interact with various biological macromolecules. The presence of bromine and methoxy substituents enhances its lipophilicity and potential bioavailability, making it a candidate for further pharmacological studies .

Antitumor Potential

Research indicates that this compound exhibits significant antitumor activity. Similar compounds have shown efficacy in inhibiting tubulin polymerization, a critical process for cancer cell division. This mechanism suggests that the compound may disrupt the mitotic spindle formation in cancer cells, leading to apoptosis.

In Vitro Studies:

- Cell Lines Tested: The compound has been evaluated against various human cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), colon (HT-29), and epithelial (A-549) cancer cells.

- Methodology: The MTT assay was employed to determine cell viability and calculate the median inhibition concentration (IC50) values. For instance, related compounds showed IC50 values ranging from 1.52 to 6.31 µM against breast cancer cell lines .

| Cell Line | IC50 Value (µM) | Reference Compound |

|---|---|---|

| Panc-1 | 2.3 | Doxorubicin (1.1) |

| MCF-7 | 1.5 | Doxorubicin (1.1) |

| HT-29 | 4.0 | Doxorubicin (1.1) |

| A-549 | 3.5 | Doxorubicin (1.1) |

The sulfonamide moiety of the compound allows it to inhibit specific enzymes involved in metabolic pathways, potentially affecting tumor growth and proliferation. Additionally, the bromine atom may enhance binding affinity to target proteins or nucleic acids through halogen bonding interactions .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the phenyl rings in modulating biological activity:

- Methoxy Groups: The presence of methoxy groups at specific positions increases lipophilicity and may enhance cellular uptake.

- Bromine Substitution: The introduction of bromine can affect the compound's interaction with biological targets due to its size and electronegativity.

Comparison with Similar Compounds

Several structurally similar compounds have been studied for their biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-bromo-N-(3-fluorophenyl)benzenesulfonamide | Fluorine atom instead of bromine | Different biological activity due to fluorine's properties |

| 3-bromo-N-(3,5-dibromo-2,4-dihydroxyphenyl)benzenesulfonamide | Additional bromine and hydroxyl groups | Increased hydrophilicity |

| 4-methoxy-N-(3,4-dimethoxyphenyl)benzenesulfonamide | Lacks bromine substitution | Focus on methoxy group interactions |

Case Studies

Recent studies have highlighted the potential applications of this compound in drug development:

- Anticancer Research: A study demonstrated that compounds with similar structures significantly inhibited cancer cell proliferation by inducing apoptosis through mitochondrial pathways .

- Enzyme Inhibition: The compound has been investigated for its ability to inhibit carbonic anhydrase (CA IX), which is overexpressed in various tumors. Compounds derived from benzenesulfonamides have shown selective inhibition against CA IX compared to other isoforms .

Q & A

Q. What are the optimal synthetic routes for preparing 3-bromo-N-(3,4-dimethoxyphenyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves sulfonylation of 3-bromobenzenesulfonyl chloride with 3,4-dimethoxyaniline under basic conditions (e.g., pyridine or triethylamine). Key steps include controlling reaction temperature (0–5°C) to avoid side reactions and using inert atmospheres to prevent oxidation of methoxy groups. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product . For analogous sulfonamides, intermediates like brominated benzenesulfonyl chlorides are synthesized via electrophilic substitution, requiring precise stoichiometry of brominating agents (e.g., Br₂/AlCl₃) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Methoxy groups appear as singlets near δ 3.8–4.0 ppm (¹H) and δ 55–60 ppm (¹³C). Aromatic protons adjacent to bromine exhibit deshielding (δ 7.5–8.5 ppm) due to the electron-withdrawing effect .

- IR : Sulfonamide S=O stretches appear as strong bands at ~1350 cm⁻¹ and ~1150 cm⁻¹.

- X-ray Crystallography : Single-crystal X-ray diffraction confirms molecular geometry and packing. For example, N-(3,4-dimethylphenyl) analogs show planar sulfonamide moieties with dihedral angles <10° between aromatic rings, stabilized by hydrogen bonding .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways. The bromine atom’s leaving-group ability is influenced by the electron-donating methoxy groups, which reduce the sulfonamide’s electrophilicity. Transition-state analysis reveals higher activation energies for para-substitution compared to meta, aligning with experimental regioselectivity data . Quantum mechanical/molecular mechanical (QM/MM) simulations further predict solvent effects, showing polar aprotic solvents (e.g., DMF) enhance reaction rates .

Q. What strategies resolve discrepancies in biological activity data for sulfonamide derivatives?

- Methodological Answer : Contradictory bioactivity results (e.g., antimicrobial vs. inactive) may arise from:

- Purity : Impurities like unreacted brominated intermediates can skew assays. Validate purity via HPLC (≥95%) and mass spectrometry .

- Solubility : Poor aqueous solubility may lead to false negatives. Use co-solvents (e.g., DMSO ≤1%) and confirm solubility via nephelometry .

- Structural analogs : Compare with derivatives (e.g., 3-nitro or 4-fluoro substitutions) to isolate electronic effects. For example, electron-withdrawing groups enhance antimicrobial activity by increasing membrane permeability .

Q. How do reaction conditions influence the regioselectivity of cross-coupling reactions involving the bromine substituent?

- Methodological Answer :

- Buchwald-Hartwig Amination : Palladium catalysts (e.g., Pd(OAc)₂/XPhos) favor coupling at the bromine site. Optimize ligand ratios (1:2 Pd:ligand) and base (Cs₂CO₃) to suppress debromination .

- Suzuki-Miyaura Coupling : Use arylboronic acids with electron-donating groups to enhance transmetallation. Microwave-assisted conditions (100°C, 30 min) improve yields compared to traditional heating .

Experimental Design Considerations

Q. Designing a study to evaluate the compound’s inhibition of carbonic anhydrase isoforms: What controls and assays are essential?

- Methodological Answer :

- Controls :

- Positive control: Acetazolamide (known inhibitor).

- Negative control: DMSO vehicle.

- Assays :

- Enzymatic Activity : Use stopped-flow CO₂ hydration assay (pH 7.4, 25°C) with recombinant human isoforms (CA I, II, IX).

- IC₅₀ Determination : Perform dose-response curves (1 nM–100 µM) in triplicate. Fit data to Hill equation for Ki calculation .

- Structural Validation : Co-crystallize the compound with CA II for X-ray diffraction to identify binding interactions (e.g., sulfonamide-Zn²+ coordination) .

Q. How to troubleshoot low yields in the synthesis of this compound?

- Methodological Answer :

- Side Reactions : Monitor for over-bromination via LC-MS. Use substoichiometric Br₂ (0.95 eq.) and low temperatures (0°C) .

- Purification Losses : Replace silica gel with reverse-phase C18 columns for polar byproducts.

- Amine Protection : If the 3,4-dimethoxyaniline is unstable, protect the amine with Boc groups before sulfonylation, then deprotect with TFA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.